molecular formula C14H15NO3 B13811811 5-(4-Nitrophenoxy)tricyclo[4.2.0.02,4]octane CAS No. 56772-08-8

5-(4-Nitrophenoxy)tricyclo[4.2.0.02,4]octane

Cat. No.: B13811811
CAS No.: 56772-08-8
M. Wt: 245.27 g/mol
InChI Key: GQGCBORJUDIMNW-UHFFFAOYSA-N
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Description

5-(4-Nitrophenoxy)tricyclo[42002,4]octane is a chemical compound with the molecular formula C14H15NO3 It is characterized by a tricyclic structure with a nitrophenoxy group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Nitrophenoxy)tricyclo[4.2.0.02,4]octane typically involves the reaction of tricyclo[4.2.0.02,4]octane with 4-nitrophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrophenoxy)tricyclo[4.2.0.02,4]octane can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

5-(4-Nitrophenoxy)tricyclo[4.2.0.02,4]octane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Nitrophenoxy)tricyclo[4.2.0.02,4]octane involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The tricyclic structure may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenoxy)tricyclo[4.2.0.02,4]octane
  • 5-(4-Chlorophenoxy)tricyclo[4.2.0.02,4]octane
  • 5-(4-Bromophenoxy)tricyclo[4.2.0.02,4]octane

Uniqueness

5-(4-Nitrophenoxy)tricyclo[4.2.0.02,4]octane is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents.

Properties

CAS No.

56772-08-8

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

5-(4-nitrophenoxy)tricyclo[4.2.0.02,4]octane

InChI

InChI=1S/C14H15NO3/c16-15(17)8-1-3-9(4-2-8)18-14-11-6-5-10(11)12-7-13(12)14/h1-4,10-14H,5-7H2

InChI Key

GQGCBORJUDIMNW-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1C3CC3C2OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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